

Barium Formate: A Technical Comparison of its Hydrated and Anhydrous Forms

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Compound of Interest

Compound Name: Barium formate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium formate, the barium salt of formic acid with the chemical formula $\text{Ba}(\text{HCOO})_2$, is a versatile compound utilized in various chemical and material science applications. It serves as a precursor in the synthesis of high-temperature superconductors, particularly Yttrium Barium Copper Oxide (YBCO), and finds use in the production of other barium compounds and as a catalyst in organic synthesis.[1] Like many ionic salts, **barium formate** can exist in both a hydrated form, incorporating water molecules within its crystal lattice, and an anhydrous form, which is devoid of such water of crystallization.

The presence or absence of this water of hydration significantly influences the physicochemical properties of the compound, including its crystal structure, solubility, thermal stability, and spectroscopic characteristics. For researchers, scientists, and professionals in drug development, a thorough understanding of these differences is paramount for process control, formulation development, and ensuring the desired material performance. While **barium formate** is not typically used as an active pharmaceutical ingredient (API), its role as a potential excipient or in the synthesis of other materials used in the pharmaceutical industry necessitates a clear understanding of its properties.

This technical guide provides an in-depth comparison of **barium formate** hydrate and its anhydrous counterpart, summarizing key quantitative data, outlining experimental protocols for

their characterization, and visualizing fundamental relationships to aid in their practical application.

Physicochemical Properties: A Comparative Analysis

The fundamental distinction between the hydrated and anhydrous forms of **barium formate** lies in the presence of water molecules integrated into the crystal structure of the former. While the exact stoichiometry of the common hydrated form is not consistently reported in the literature, it is often referred to as **barium formate** hydrate. The anhydrous form, in contrast, consists solely of barium and formate ions. This compositional difference gives rise to variations in their physical and chemical properties.

Data Summary

The following tables summarize the key quantitative data for both the hydrated and anhydrous forms of **barium formate** based on available literature. It is important to note that specific experimental data for the hydrated form is less commonly reported than for the anhydrous form.

Table 1: General and Structural Properties

Property	Barium Formate Hydrate	Anhydrous Barium Formate
Chemical Formula	$\text{Ba}(\text{HCOO})_2 \cdot n\text{H}_2\text{O}$	$\text{Ba}(\text{HCOO})_2$
Molecular Weight (g/mol)	Dependent on n	227.36[2][3]
Appearance	Crystalline solid	Colorless crystals[2]
Crystal System	Not definitively reported	Monoclinic[1]
Density (g/cm ³)	Not definitively reported	3.21[2][4]

Table 2: Solubility in Water

Generally, the anhydrous form of a salt tends to be more soluble in water than its hydrated form. The following data is for anhydrous **barium formate**.

Temperature (°C)	Solubility (g/100 g H ₂ O)
0	26.2[5]
10	28.0[5]
20	29.9[5]
30	31.9[5]
40	34.0[5]
50	36.3[5]
60	38.6[5]
70	41.3[5]
80	44.2[5]
90	47.6[5]
100	51.3[5]

Table 3: Thermal Properties

Property	Barium Formate Hydrate	Anhydrous Barium Formate
Decomposition Temperature	Dehydration followed by decomposition	~300-400 °C[1]
Decomposition Products	H ₂ O, BaC ₂ O ₄ (intermediate), BaCO ₃ (final)	BaC ₂ O ₄ (intermediate), BaCO ₃ (final)[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of both hydrated and anhydrous **barium formate**.

Synthesis of Barium Formate

1. Synthesis of Anhydrous **Barium Formate** (Adapted from Patent RU2564857C1)

This method aims to produce high-purity anhydrous **barium formate**.

- Materials: Crystalline barium carbonate (BaCO_3), formic acid (HCOOH), distilled water.
- Procedure:
 - Prepare a 10-12% aqueous solution of formic acid.
 - At a temperature of 25-40°C, add crystalline barium carbonate to the formic acid solution in portions at a rate of 10-50 g/min with an interval of 10-30 minutes between each portion. Use a 10-20% excess of formic acid compared to the stoichiometric amount.
 - After the addition is complete, cool the reaction mixture to room temperature while stirring.
 - Filter the precipitated **barium formate** crystals.
 - Wash the crystals with a saturated aqueous solution of purified **barium formate**.
 - Press the crystals to remove excess liquid.
 - Dry the final product at 80-90°C to obtain anhydrous **barium formate**.[\[6\]](#)

2. Synthesis of **Barium Formate** Hydrate

Barium formate hydrate can be prepared by crystallization from an aqueous solution at room temperature.

- Materials: Barium carbonate (BaCO_3) or barium hydroxide (Ba(OH)_2), formic acid (HCOOH), distilled water.
- Procedure:
 - Slowly add a stoichiometric amount of formic acid to an aqueous suspension of barium carbonate or a solution of barium hydroxide with stirring.

- Continue stirring until the reaction is complete (cessation of gas evolution for the carbonate reaction).
- Filter the resulting solution to remove any unreacted starting material.
- Allow the clear solution to evaporate slowly at room temperature.
- Collect the resulting crystals by filtration and air-dry them.

Characterization Techniques

1. Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for distinguishing between the hydrated and anhydrous forms by observing their thermal decomposition behavior.

- Objective: To determine the water of hydration content and observe the decomposition pathway.
- Instrumentation: A simultaneous TGA/DSC instrument.
- Methodology:
 - Accurately weigh 5-10 mg of the **barium formate** sample into an alumina or platinum crucible.
 - Place the crucible in the TGA/DSC furnace.
 - Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
 - Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
- Expected Results:
 - **Barium Formate** Hydrate: An initial mass loss corresponding to the loss of water of crystallization will be observed at temperatures below 200°C, accompanied by an

endothermic peak in the DSC curve. Subsequent mass loss at higher temperatures will correspond to the decomposition of the anhydrous salt.

- Anhydrous **Barium Formate**: No significant mass loss is expected until the onset of decomposition around 300-400°C.[1] The decomposition will be indicated by a significant mass loss and corresponding endothermic/exothermic events in the DSC curve.

2. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the samples.

- Objective: To identify the crystal system and unit cell parameters.
- Instrumentation: A powder X-ray diffractometer.
- Methodology:
 - Grind the **barium formate** sample to a fine powder.
 - Mount the powder on a sample holder.
 - Scan the sample over a 2θ range (e.g., 10-80°) using Cu K α radiation.
- Expected Results: The diffraction patterns of the hydrated and anhydrous forms will be distinct due to their different crystal structures. The anhydrous form is known to have a monoclinic crystal system.[1] The pattern for the hydrated form will show different peak positions and intensities.

3. Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the formate ion and the presence of water molecules.

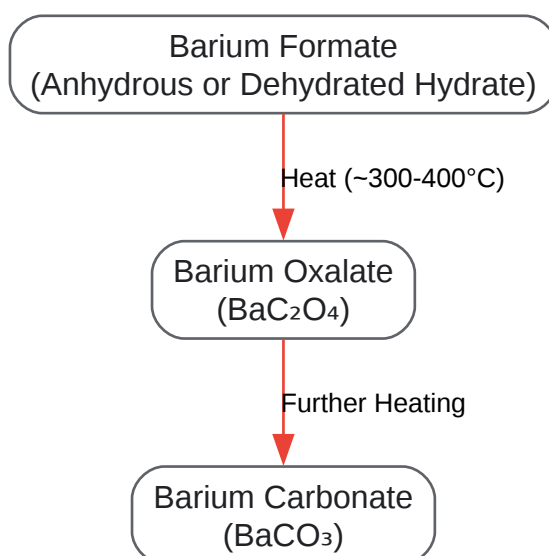
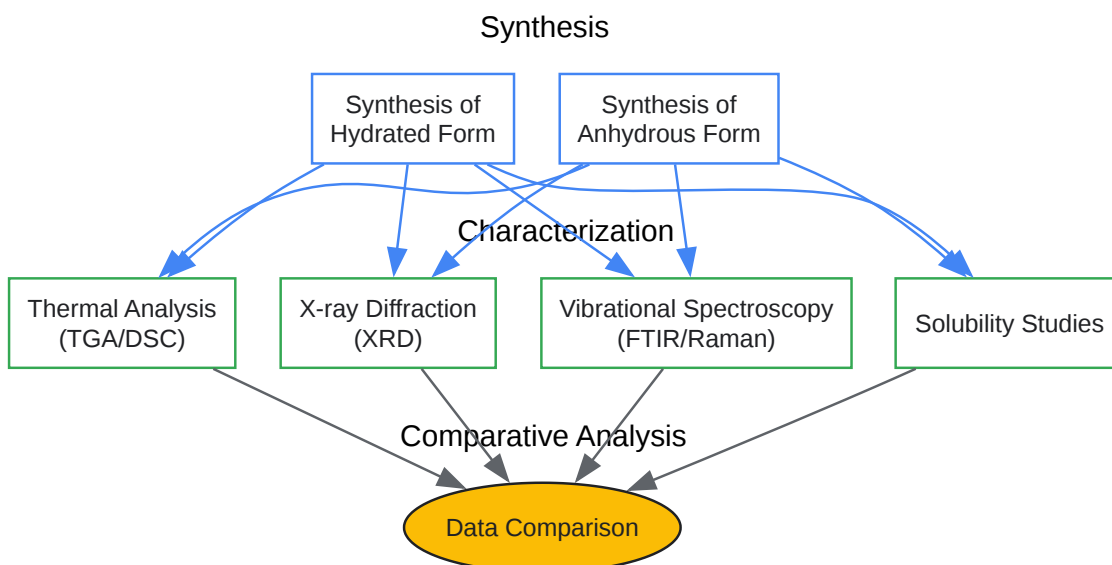
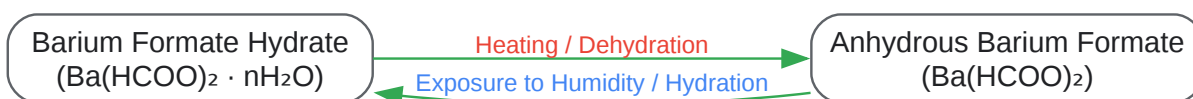
- Objective: To identify characteristic vibrational bands of the formate ion and water molecules.
- Instrumentation: An FTIR spectrometer (e.g., using KBr pellets) and a Raman spectrometer.
- Methodology:

- FTIR: Mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. Record the spectrum in the range of 4000-400 cm^{-1} .
- Raman: Place a small amount of the sample on a microscope slide and acquire the spectrum using a laser excitation source.
- Expected Results:
 - **Barium Formate** Hydrate: The FTIR spectrum will show broad absorption bands in the 3000-3600 cm^{-1} region, characteristic of the O-H stretching vibrations of water molecules, and a band around 1650 cm^{-1} due to the H-O-H bending vibration.
 - Both Forms: Both spectra will exhibit characteristic bands of the formate ion, including the symmetric and asymmetric C-O stretching vibrations and the C-H stretching and bending vibrations. Studies have shown a doubling of the internal modes of the formate ions in the crystal lattice, suggesting the presence of two crystallographically non-equivalent sets of formate ions.^[1]

Visualizations

Logical Relationship between Hydrated and Anhydrous Forms

The following diagram illustrates the reversible relationship between **barium formate** hydrate and its anhydrous form, which is primarily governed by the presence or absence of water and can be influenced by temperature.



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